Ipratropium-d3 (bromide)

CAS No.:

Cat. No.: VC16646279

Molecular Formula: C20H30BrNO3

Molecular Weight: 415.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H30BrNO3 |

|---|---|

| Molecular Weight | 415.4 g/mol |

| IUPAC Name | [(5S)-8-propan-2-yl-8-(trideuteriomethyl)-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |

| Standard InChI | InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17?,18?,19?,21?;/m0./s1/i3D3; |

| Standard InChI Key | LHLMOSXCXGLMMN-GVMDAYPMSA-M |

| Isomeric SMILES | [2H]C([2H])([2H])[N+]1([C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-] |

| Canonical SMILES | CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |

Introduction

Chemical Structure and Physicochemical Properties

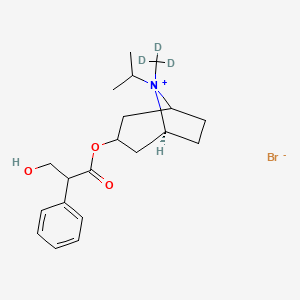

Ipratropium-d3 (bromide) retains the core structure of ipratropium bromide but substitutes three hydrogen atoms with deuterium at specific positions. Its molecular formula is C₂₀H₂₇D₃NO₃·Br, yielding a molecular weight of 415.38 g/mol . The deuterium atoms are typically introduced at metabolically stable sites to minimize isotopic effects on receptor binding while improving metabolic stability for tracing purposes .

Table 1: Physicochemical Properties of Ipratropium-d3 (Bromide)

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₇D₃NO₃·Br |

| Molecular Weight | 415.38 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | ~231°C (decomposes) |

| Solubility | Freely soluble in water |

| Chiral Centers | 5 |

The compound’s solubility in water facilitates its formulation as an inhalable solution, while its crystalline nature ensures stability under recommended storage conditions .

Synthesis and Industrial Production

The synthesis of ipratropium-d3 (bromide) mirrors that of its non-deuterated counterpart but incorporates deuterated precursors. The process involves two key steps:

-

Formation of Tropine-D3: Tropine, a bicyclic amino alcohol, is deuterated at specific positions using deuterium oxide (D₂O) or deuterated reducing agents. This step ensures isotopic labeling without disrupting the tropane ring’s integrity.

-

Quaternization with Isopropyl-D3 Bromide: The deuterated tropine reacts with isopropyl-D3 bromide in a nucleophilic substitution reaction, forming the quaternary ammonium salt. Oxalyl chloride is often employed to activate carboxylic acid intermediates, enhancing reaction efficiency .

Industrial production prioritizes yield optimization through controlled reaction conditions (e.g., temperature at 40–60°C, anhydrous solvents) and rigorous purification via crystallization. The final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) to verify deuterium incorporation and purity.

Pharmacokinetics and Metabolic Profile

The pharmacokinetics of ipratropium-d3 (bromide) are influenced by its quaternary ammonium structure, which limits systemic absorption following inhalation. Key parameters include:

-

Bioavailability: <10% systemically due to poor gastrointestinal absorption and first-pass metabolism .

-

Metabolism: Hepatic hydrolysis via esterases, yielding inactive metabolites such as tropic acid-d3 and tropine-d3.

-

Excretion: Primarily renal (60–70%), with a half-life of 1.5–2 hours.

Deuteration slows cytochrome P450-mediated oxidation, prolonging detectable plasma levels in tracer studies. This characteristic is critical for mass spectrometry-based assays quantifying parent drug and metabolite concentrations .

Applications in Research and Medicine

Pharmacokinetic Tracer Studies

Ipratropium-d3 (bromide) serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its deuterated structure provides nearly identical chromatographic behavior to ipratropium bromide, enabling accurate quantification in biological matrices .

Mechanistic Studies of Muscarinic Antagonism

Researchers employ ipratropium-d3 (bromide) to investigate receptor binding kinetics and allosteric modulation. For example, studies reveal that its binding to M₃ receptors induces conformational changes that inhibit G protein coupling, elucidating the structural basis of bronchodilation.

Combination Therapy Development

Preclinical models demonstrate synergistic effects when ipratropium-d3 (bromide) is co-administered with β₂-agonists (e.g., albuterol). This combination enhances bronchial smooth muscle relaxation by targeting complementary pathways—anticholinergic and adrenergic.

Comparative Analysis with Related Anticholinergics

Table 2: Comparison of Ipratropium-d3 (Bromide) with Other Anticholinergics

| Compound | Structure | Duration | Primary Use | Unique Feature |

|---|---|---|---|---|

| Ipratropium-d3 Bromide | Quaternary Ammonium | 3–5 hrs | Research Tracer | Deuterium labeling for PK studies |

| Tiotropium Bromide | Quaternary Ammonium | 24 hrs | COPD Maintenance | Once-daily dosing |

| Glycopyrrolate | Tertiary Amine | 6–8 hrs | Anesthesia Adjuvant | Limited CNS penetration |

While tiotropium offers prolonged duration, ipratropium-d3 (bromide)’s isotopic labeling provides unmatched utility in metabolic research. Glycopyrrolate, though structurally distinct, shares similar anticholinergic effects but differs in pharmacokinetic profile.

Future Directions and Research Opportunities

-

Isotope Effect Studies: Delineating how deuterium substitution influences binding kinetics and metabolic stability across different receptor subtypes.

-

Advanced Formulations: Developing nanoparticle-encapsulated ipratropium-d3 (bromide) for targeted pulmonary delivery.

-

Biomarker Discovery: Correlating drug metabolite levels with clinical outcomes in COPD patients using deuterated tracers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume